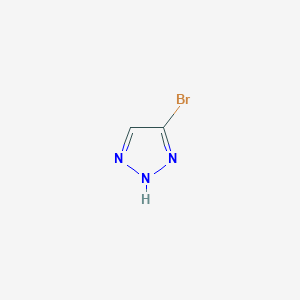

4-bromo-1H-1,2,3-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2H-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN3/c3-2-1-4-6-5-2/h1H,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNUQYVZLPNJLES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593663 | |

| Record name | 4-Bromo-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40964-56-5, 1988796-00-4 | |

| Record name | 4-Bromo-2H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Bromo-2H-1,2,3-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 4-bromo-1H-1,2,3-triazole

An In-depth Technical Guide to the Physicochemical Properties of 4-bromo-1H-1,2,3-triazole

Authored by a Senior Application Scientist

Abstract

The 1,2,3-triazole moiety is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development, prized for its unique electronic properties, metabolic stability, and capacity for hydrogen bonding.[1][2] Within this class, this compound (C₂H₂BrN₃) stands out as a pivotal synthetic intermediate.[3][4] The bromine atom at the C4 position serves not merely as a substituent but as a versatile functional handle, enabling a wide array of subsequent chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering field-proven insights into its synthesis, characterization, reactivity, and application for researchers, scientists, and drug development professionals.

Molecular Structure and Core Physicochemical Data

This compound is an aromatic five-membered heterocycle. The presence of the electronegative bromine atom and three nitrogen atoms significantly influences the electron distribution within the ring, impacting its reactivity and intermolecular interactions. The NH-tautomer is in equilibrium with the 2H- and 4H-isomers, though the 1H-form is a prevalent and highly useful scaffold.[1]

A summary of its key quantitative properties is presented below. Note that some properties are reported for the closely related and commercially available N-methyl derivative, 4-bromo-1-methyl-1H-1,2,3-triazole.

| Property | Value | Source |

| Molecular Formula | C₂H₂BrN₃ | [3][4] |

| Molecular Weight | 147.96 g/mol | [4] |

| CAS Number | 40964-56-5 | [3][5] |

| Appearance | White to off-white solid/crystals | [6][7] |

| Melting Point | 98-99 °C (for 1-methyl derivative) | [8] |

| Boiling Point | 278.5 ± 13.0 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in common organic solvents like THF, DMF, and ethers. | [6][9] |

| pKa | The pKa of the parent 1,2,4-triazole is 10.26. The electron-withdrawing bromine atom in this compound is expected to increase the acidity of the N-H proton (lower pKa). | [10] |

Synthesis: Establishing the Core Scaffold

The synthesis of substituted triazoles has evolved significantly with the advent of "click chemistry". However, direct and regioselective synthesis of the 4-bromo-NH-1,2,3-triazole scaffold often requires more classical approaches or multi-step sequences. Facile synthetic routes have been developed that utilize common reagents and avoid the need for NH-protection.[11]

One robust and high-yielding method involves the selective monodebromination of a N-substituted 4,5-dibromo-1H-1,2,3-triazole precursor using a Grignard reagent. This approach is valuable as it provides excellent control over the final product structure.

Caption: Synthesis workflow for 4-bromo-1-methyl-1H-1,2,3-triazole.[6]

Experimental Protocol: Synthesis of 4-bromo-1-methyl-1H-1,2,3-triazole[6]

This protocol describes the synthesis from its dibrominated precursor, a method valued for its high yield and clean conversion.

-

Reaction Setup: Dissolve 2.0 g (8.30 mmol) of 1-methyl-4,5-dibromo-1H-1,2,3-triazole in 15 mL of tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cooling: Cool the solution to -10°C using an appropriate cooling bath (e.g., ice-salt).

-

Grignard Addition: Add 4.77 mL (9.55 mmol) of a 2.0 M solution of isopropylmagnesium chloride in THF dropwise to the cooled solution, maintaining the internal temperature below -5°C. The choice of a Grignard reagent is causal; it acts as a base to facilitate a highly selective halogen-metal exchange at the more labile C5 position, which is then protonated during workup.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, carefully quench the reaction by adding 15 mL of 1 M hydrochloric acid. This step protonates the intermediate triazolide anion and neutralizes any remaining Grignard reagent.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with methyl tert-butyl ether (MTBE) (2 x 20 mL).

-

Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to a volume of approximately 5 mL.

-

Purification: Cool the concentrated solution to 0-5°C to induce crystallization. Collect the crystals by filtration and dry them under vacuum at 40°C to yield the final product (approx. 1.55 g, 90% yield).

Spectroscopic and Structural Characterization

Rigorous characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

| Technique | Expected Observations |

| ¹H NMR | A singlet in the aromatic region (δ 7.5-8.5 ppm) corresponding to the C5-H proton. For N-alkylated derivatives, additional signals will appear in the aliphatic region (e.g., a singlet around δ 4.0 ppm for a N-CH₃ group).[7][12] |

| ¹³C NMR | Two signals in the aromatic region for the triazole ring carbons. The C4 carbon bonded to bromine will be significantly shifted compared to the C5 carbon. |

| FT-IR | Characteristic absorption bands for N-H stretching (for the parent compound, ~3100-3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and ring stretching vibrations (C=N, N=N) in the 1400-1600 cm⁻¹ region. |

| Mass Spec (EI) | A characteristic molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the definitive isotopic signature for a molecule containing one bromine atom. |

| X-ray Crystal. | While data for the title compound is not readily available, crystal structures for related iodo- and diiodo-triazoles have been resolved, confirming their planar structures and bond lengths, a technique directly applicable here.[11] |

Chemical Reactivity and Synthetic Utility

The true value of this compound in research and development lies in its predictable and versatile reactivity, which allows for the strategic elaboration of the core scaffold.

Caption: Key reactivity pathways for this compound.

N-Alkylation and N-Arylation

The acidic N-H proton can be readily deprotonated with a mild base (e.g., K₂CO₃) and subsequently alkylated with various electrophiles like alkyl halides.[9] Interestingly, the reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides often proceeds with high regioselectivity to yield the N-2 substituted product, a synthetically valuable outcome.[9] More advanced Chan-Evans-Lam (CEL) copper-catalyzed N-arylation techniques can also be employed to install aryl groups on the triazole nitrogen.[13]

C4-Position Cross-Coupling Reactions

The C-Br bond is the most important functional handle for molecular elaboration. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C bonds.

-

Suzuki-Miyaura Coupling: Reaction with arylboronic acids is a powerful method to synthesize 4-aryl-1,2,3-triazoles.[14] This reaction is fundamental in drug discovery for building libraries of compounds with diverse aromatic substituents to probe structure-activity relationships (SAR).[13]

-

Sonogashira Coupling: Reaction with terminal alkynes can be used to introduce alkynyl moieties.

-

Heck and Stille Couplings: These reactions further expand the range of substituents that can be introduced at the C4 position.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling[15]

This protocol provides a general workflow for the synthesis of 4-aryl-1H-1,2,3-triazole derivatives, demonstrating the compound's utility.

-

Reagent Assembly: In a reaction vessel, combine the N-protected 4-bromo-1,2,3-triazole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), potassium carbonate (K₂CO₃, 3.0 equiv), and palladium(II) acetate (Pd(OAc)₂, 5 mol%). The choice of a palladium catalyst is critical; it facilitates the oxidative addition/reductive elimination cycle necessary for C-C bond formation. K₂CO₃ is the base required to activate the boronic acid.

-

Solvent and Atmosphere: Add a solvent mixture, typically THF:H₂O (3:1), and purge the vessel with an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst.

-

Heating: Heat the reaction mixture to 80-85°C with vigorous stirring for 10-12 hours.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4-aryl-1,2,3-triazole.

Applications in Drug Discovery and Materials Science

The 1,2,3-triazole ring is considered a bioisostere for amide bonds and phenyl rings, offering improved metabolic stability and physicochemical properties.[2] Consequently, this compound is a high-value starting material for the synthesis of novel therapeutic agents.

-

Anticancer Agents: The triazole scaffold is present in numerous anticancer drugs.[13][15] Synthetic programs utilize 4-bromo-1,2,3-triazole to build libraries of compounds screened against various cancer cell lines, such as those for breast cancer.[13][16]

-

Enzyme Inhibitors: It is a key building block for synthesizing inhibitors of enzymes like carbonic anhydrase, which are targets for various diseases.[14]

-

Antimicrobial Agents: The triazole core is famous for its role in antifungal drugs (e.g., fluconazole).[15] Derivatives synthesized from the bromo-precursor are frequently evaluated for broad-spectrum antimicrobial activity.[16][17]

-

Fluorescence Probing: The rigid, aromatic nature of the triazole ring makes it an attractive scaffold for developing fluorescent probes for detecting biomolecules.[17]

Conclusion

This compound is far more than a simple halogenated heterocycle; it is a versatile and powerful building block that provides a reliable entry point into a vast chemical space of high-value compounds. Its well-defined physicochemical properties, predictable reactivity in both N-alkylation and C-C cross-coupling reactions, and straightforward synthesis make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. A thorough understanding of the principles outlined in this guide enables scientists to strategically leverage this scaffold to design and construct novel molecules with tailored functions and properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scbt.com [scbt.com]

- 4. CAS 40964-56-5 | this compound - Synblock [synblock.com]

- 5. 40964-56-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. 1H-1,2,3-TRIAZOLE, 4-BROMO-1-METHYL- | 13273-53-5 [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. CAS 13273-53-5 | 3H32-9-45 | MDL MFCD10696344 | 4-Bromo-1-methyl-1H-1,2,3-triazole | SynQuest Laboratories [synquestlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. Development of di-arylated 1,2,4-triazole-based derivatives as therapeutic agents against breast cancer: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Buy 4-Bromo-1-phenyl-1H-1,2,3-triazole | 116933-01-8 [smolecule.com]

An In-depth Technical Guide to the Solubility of 4-bromo-1H-1,2,3-triazole in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 4-bromo-1H-1,2,3-triazole, a crucial heterocyclic compound in medicinal chemistry and materials science.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, provides a robust experimental framework for solubility determination, and discusses the practical implications for its application in synthesis, purification, and formulation.

Introduction: The Significance of this compound

This compound is a versatile synthetic intermediate. The triazole ring is a key structural motif in many biologically active compounds, including antifungal and antiviral agents.[4][5] The presence of a bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, making it an invaluable building block in the synthesis of complex organic molecules.[1] Understanding the solubility of this compound is paramount for its effective use, from selecting appropriate reaction media to developing purification strategies like recrystallization and chromatography.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[6][7] For this compound, its solubility in a given organic solvent is a function of its molecular structure and the physical properties of the solvent.

Molecular Structure of this compound:

-

Polarity: The 1,2,3-triazole ring is inherently polar due to the presence of three nitrogen atoms, which creates a significant dipole moment. The bromine atom further contributes to the molecule's polarity.

-

Hydrogen Bonding: The N-H bond in the triazole ring allows it to act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.[4] This capability for hydrogen bonding significantly influences its interaction with protic solvents.

Solvent Properties Influencing Solubility:

-

Polarity: Polar solvents, such as alcohols and dimethyl sulfoxide (DMSO), are generally expected to be good solvents for polar molecules like this compound.

-

Hydrogen Bonding Capacity: Solvents that can engage in hydrogen bonding (e.g., methanol, ethanol) are likely to exhibit higher solubility for this compound.

-

Dielectric Constant: Solvents with a high dielectric constant can effectively solvate ions and polar molecules.

Based on these principles, one can make qualitative predictions about the solubility of this compound in various organic solvents. However, for quantitative applications, experimental determination is essential.

Experimental Determination of Solubility: A Self-Validating Protocol

The following is a detailed, step-by-step methodology for the accurate determination of the solubility of this compound. This protocol is designed to be self-validating by ensuring equilibrium is reached and by incorporating appropriate analytical techniques for quantification.

Materials and Equipment

-

This compound (ensure purity is known and documented)

-

A range of organic solvents of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique like NMR.[7]

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow is designed to ensure that a saturated solution is prepared and accurately analyzed.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that the solution becomes saturated.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. A kinetic study can be performed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Accurately dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC. A calibration curve should be generated using standard solutions of this compound of known concentrations.

-

From the concentration of the diluted sample and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

-

Qualitative and Predicted Solubility Data

| Solvent | Predicted Solubility | Rationale |

| Polar Protic Solvents | ||

| Methanol | High | Polar and capable of hydrogen bonding. |

| Ethanol | High | Polar and capable of hydrogen bonding. |

| Water | Moderate to Low | The presence of the bromo- and triazole moieties increases polarity, but the overall organic character may limit high solubility compared to the parent triazole. |

| Polar Aprotic Solvents | ||

| Acetone | Moderate | Polar, but lacks hydrogen bond donating ability. |

| Acetonitrile | Moderate | Polar solvent. |

| Dimethylformamide (DMF) | High | Highly polar aprotic solvent. |

| Dimethyl Sulfoxide (DMSO) | High | Highly polar aprotic solvent. |

| Nonpolar Solvents | ||

| Toluene | Low | Nonpolar nature makes it a poor solvent for the polar triazole. |

| Hexane | Very Low | Highly nonpolar, unlikely to dissolve the polar compound. |

Disclaimer: The data in this table is predictive and should be confirmed experimentally using the protocol outlined in Section 3.

Conclusion

The solubility of this compound is a critical parameter for its effective utilization in research and development. While theoretical principles provide a strong foundation for predicting its behavior, accurate quantitative data must be obtained through rigorous experimental determination. The protocol provided in this guide offers a reliable and self-validating method for researchers to determine the solubility of this important compound in a variety of organic solvents, thereby facilitating its application in the synthesis of novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. 15294-81-2 CAS MSDS (4,5-DIBROMO-1H-1,2,3-TRIAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 4-bromo-1H-1,2,3-triazole

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide provides a comprehensive overview of the methodologies and scientific rationale behind the crystal structure analysis of 4-bromo-1H-1,2,3-triazole. This heterocyclic compound, a key building block in medicinal chemistry and materials science, presents a valuable case study for understanding the intricate world of solid-state chemistry. While a definitive crystal structure for the unsubstituted this compound is not publicly available, this guide will leverage the detailed analysis of a closely related derivative, [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, to illuminate the experimental and analytical workflow. By examining this analogue, we can extrapolate key structural features and intermolecular interactions that govern the crystalline arrangement of this compound.

The Strategic Importance of this compound in Molecular Design

The 1,2,3-triazole moiety is a highly sought-after scaffold in drug discovery and materials science due to its unique combination of properties. It is a bioisostere for amide bonds, offering improved metabolic stability and pharmacokinetic profiles. The introduction of a bromine atom at the 4-position of the triazole ring provides a versatile synthetic handle for further functionalization through cross-coupling reactions, enabling the construction of complex molecular architectures. Understanding the three-dimensional arrangement of this compound in the solid state is paramount for predicting its behavior in various applications, from crystal engineering to rational drug design.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Approach

A plausible and efficient route for the synthesis of this compound involves the direct bromination of 1H-1,2,3-triazole. This method, while seemingly straightforward, requires careful control of reaction conditions to achieve regioselectivity and avoid the formation of di-brominated byproducts.

Experimental Protocol: Synthesis of this compound (Hypothetical)

-

Reaction Setup: To a solution of 1H-1,2,3-triazole in a suitable solvent (e.g., water or acetic acid), an equimolar amount of a brominating agent, such as N-bromosuccinimide (NBS) or bromine, is added portion-wise at a controlled temperature (e.g., 0-25 °C).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material and to minimize over-bromination.

-

Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted into an organic solvent. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

The Art of Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step in crystal structure analysis. The choice of solvent and crystallization technique is critical and often determined empirically.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: A range of solvents of varying polarities should be screened. The ideal solvent is one in which the compound has moderate solubility at elevated temperatures and lower solubility at room temperature.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystal growth.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to room temperature or below, inducing crystallization.

-

Deciphering the Crystal Lattice: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following sections outline the key steps in this process, using the crystal structure of [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate as a representative example[1].

Data Collection

A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots of varying intensities, is collected on a detector as the crystal is rotated.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The initial atomic positions are then determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction intensities.

Table 1: Crystallographic Data for [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate [1]

| Parameter | Value |

| Chemical Formula | C₁₇H₁₃BrN₄O₅ |

| Formula Weight | 433.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.123(2) |

| b (Å) | 15.432(3) |

| c (Å) | 11.234(2) |

| α (°) | 90 |

| β (°) | 98.765(4) |

| γ (°) | 90 |

| Volume (ų) | 1732.1(6) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.661 |

| Absorption Coefficient (mm⁻¹) | 2.457 |

| F(000) | 872 |

Molecular Geometry and Intermolecular Interactions: The Essence of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the crystal lattice.

Bond Lengths and Angles

The analysis of bond lengths and angles within the this compound ring (in the analogue structure) reveals the electronic nature of the heterocyclic system. The C-Br bond length is a key parameter, providing insight into the strength of the halogen bond.

Supramolecular Assembly: The Role of Non-Covalent Interactions

In the solid state, molecules are held together by a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing and physical properties.

-

Hydrogen Bonding: Although the parent this compound possesses a protonated nitrogen, in the analogue structure, C-H...O and C-H...N hydrogen bonds are observed, linking the molecules into a three-dimensional network[1].

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms on neighboring molecules. This interaction can play a significant role in directing the crystal packing.

-

π-π Stacking: The aromatic triazole and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal lattice[1].

Figure 1: A schematic representation of the key stages involved in the determination and analysis of a crystal structure.

Conclusion and Future Perspectives

The crystal structure analysis of this compound and its derivatives provides invaluable insights into their solid-state behavior. This knowledge is instrumental for the rational design of new pharmaceuticals and functional materials with tailored properties. While this guide has utilized an analogue structure to illustrate the process, the direct determination of the crystal structure of this compound remains a valuable scientific endeavor. Such a study would provide a more precise understanding of the interplay of intermolecular forces in this fundamental heterocyclic building block.

References

Tautomeric Landscape of 4-Bromo-1H-1,2,3-Triazole: A Comprehensive Technical Guide for Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in modern medicinal chemistry, valued for its metabolic stability and capacity for hydrogen bonding. However, the inherent prototropic tautomerism of the triazole ring presents a critical challenge in drug design, as different tautomers can exhibit varied biological activities and physicochemical properties. This in-depth technical guide provides a comprehensive analysis of the tautomerism in 4-bromo-1H-1,2,3-triazole, a versatile building block in pharmaceutical synthesis. We will explore the structural nuances of the potential 1H, 2H, and 3H tautomers, delve into the factors governing their relative stabilities, and present detailed experimental and computational protocols for their characterization. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to navigate the complexities of tautomerism in this important heterocyclic system.

Introduction: The Significance of Tautomerism in 1,2,3-Triazoles

Prototropic tautomerism, the dynamic equilibrium involving the migration of a proton, is a key characteristic of many nitrogen-containing heterocycles. In the case of 1,2,3-triazoles, the acidic proton can reside on any of the three nitrogen atoms, leading to three possible annular tautomers: 1H, 2H, and 3H. This seemingly subtle structural variation has profound implications for a molecule's properties, including its dipole moment, hydrogen bonding capabilities, and overall shape, which in turn dictate its interactions with biological targets.

For drug development professionals, a thorough understanding of the predominant tautomeric form of a drug candidate is not merely an academic exercise; it is a prerequisite for rational drug design. The specific tautomer present can influence binding affinity to a target receptor, metabolic stability, and pharmacokinetic profile. The introduction of a substituent, such as a bromine atom at the 4-position of the 1,2,3-triazole ring, further modulates the electronic landscape of the heterocycle, thereby influencing the tautomeric equilibrium.

This guide will focus on elucidating the tautomeric behavior of this compound, providing a framework for its synthesis, characterization, and the prediction of its most stable tautomeric forms.

The Tautomeric Forms of 4-Bromo-1,2,3-Triazole

The three possible prototropic tautomers of 4-bromo-1,2,3-triazole are depicted below. For clarity, the systematic naming for each tautomer is provided.

Caption: Prototropic tautomeric equilibrium of 4-bromo-1,2,3-triazole.

-

This compound: The proton is located on the N1 nitrogen.

-

4-Bromo-2H-1,2,3-triazole: The proton is located on the N2 nitrogen.

-

5-Bromo-1H-1,2,3-triazole (the 3H-tautomer): The proton is located on the N3 nitrogen. Due to the symmetry of the unsubstituted 1H-1,2,3-triazole, the 1H and 3H forms are equivalent. However, with a substituent at the 4-position, these become distinct isomers.

The relative stability of these tautomers is influenced by a delicate interplay of electronic and steric effects imparted by the bromine substituent.

Theoretical Evaluation of Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the relative stabilities of tautomers. While a dedicated study on this compound is not extensively reported, insights can be gleaned from studies on related substituted 1,2,3-triazoles.

Computational studies on C5-substituted 1,2,3-triazoles have shown that for a wide range of substituents, the 2H-tautomer is generally the most stable . This enhanced stability is often attributed to a more favorable distribution of electron density and aromatic character. The electron-withdrawing nature of the bromine atom at the C4 position is expected to influence the acidity of the N-H protons and the overall electronic structure of the ring, which will in turn affect the tautomeric equilibrium.

Predicted Relative Stabilities

Based on general trends observed in computational studies of substituted 1,2,3-triazoles, a predicted order of stability for the tautomers of 4-bromo-1,2,3-triazole is:

2H > 1H > 3H

It is crucial to note that this is a qualitative prediction. The precise energy differences will depend on the level of theory and basis set used in the calculations, as well as the solvent environment.

Step-by-Step Protocol for DFT Calculations

For researchers wishing to perform their own computational analysis, the following protocol provides a robust starting point:

-

Structure Generation: Build the 3D structures of the 1H, 2H, and 3H tautomers of 4-bromo-1,2,3-triazole using a molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This step locates the minimum energy conformation for each tautomer.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structures are true minima (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: For higher accuracy, perform a single-point energy calculation on the optimized geometries using a more advanced level of theory or a larger basis set.

-

Solvation Modeling: To simulate the effect of a solvent, employ a continuum solvation model such as the Polarizable Continuum Model (PCM).

-

Relative Energy Calculation: Calculate the relative energies of the tautomers by comparing their ZPVE-corrected electronic energies or their Gibbs free energies in the simulated solvent.

Caption: Workflow for DFT-based tautomer stability analysis.

Experimental Characterization of Tautomers

While computational methods provide valuable predictions, experimental validation is essential for unambiguously determining the predominant tautomeric form in a given state (solid, liquid, or in solution).

Synthesis of this compound

A reliable synthetic route is the first step in any experimental investigation. This compound can be synthesized from 1,2,3-triazole via direct bromination. A general protocol is as follows:

-

Dissolution: Dissolve 1,2,3-triazole in a suitable solvent (e.g., water or acetic acid).

-

Bromination: Add a brominating agent, such as bromine or N-bromosuccinimide (NBS), to the solution. The reaction may be performed at room temperature or with gentle heating.

-

Work-up: After the reaction is complete, neutralize the solution and extract the product with an organic solvent.

-

Purification: Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying tautomeric equilibria in solution. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature.

-

Signal Assignment: In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer may be observed. For fast exchange, population-weighted average signals will be seen. Two-dimensional NMR techniques like HMBC and HSQC can aid in unambiguous signal assignment.

-

Quantitative Analysis: If separate signals are observed, the relative integration of the signals corresponding to each tautomer can be used to determine their population ratio.

Expected Chemical Shift Differences:

-

The chemical shift of the C-H proton on the triazole ring will be different for each tautomer.

-

The ¹³C chemical shifts of the ring carbons will also vary significantly between the tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of a molecule in the solid state. By determining the precise location of all atoms, including the hydrogen atom on the triazole ring, the tautomeric form present in the crystal can be unambiguously identified.

Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters.

-

Tautomer Identification: Locate the N-H proton in the difference Fourier map to definitively identify the tautomer present in the solid state.

Caption: Experimental workflow for tautomer characterization.

Conclusion and Future Perspectives

The tautomerism of this compound is a critical consideration for its application in drug discovery and development. While computational studies suggest the 2H-tautomer is likely the most stable, experimental verification through NMR spectroscopy and X-ray crystallography is paramount for a complete understanding. The protocols outlined in this guide provide a robust framework for researchers to confidently synthesize and characterize this important molecule and its derivatives.

As the field of drug discovery continues to evolve, a deeper understanding of fundamental molecular properties like tautomerism will be increasingly important for the design of safer and more effective therapeutics. Future work in this area could involve more extensive computational studies to map the energetic landscape of tautomerization, as well as experimental investigations into the influence of different solvents and temperatures on the tautomeric equilibrium.

Electronic properties of the 4-bromo-1H-1,2,3-triazole ring

An In-Depth Technical Guide to the Electronic Properties of the 4-Bromo-1H-1,2,3-Triazole Ring

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, celebrated for its metabolic stability, unique steric profile, and capacity for diverse molecular interactions.[1][2] The introduction of a bromine atom at the 4-position profoundly modulates the ring's electronic landscape, creating a versatile scaffold with distinct properties crucial for drug design and chemical synthesis. This guide provides an in-depth analysis of the electronic characteristics of the this compound ring, exploring the interplay of inductive and resonance effects, their influence on acidity and reactivity, and the practical implications for researchers in drug development. We will dissect the causality behind its utility as a synthetic building block and its role in forging critical interactions with biological targets.

The Intrinsic Electronic Nature of the 1,2,3-Triazole Core

Before examining the impact of the bromo-substituent, it is essential to understand the foundational electronics of the parent 1H-1,2,3-triazole ring.

-

Aromaticity and Stability: The 1,2,3-triazole ring is an aromatic heterocycle.[3] This aromaticity, arising from a cyclic, planar system of delocalized π-electrons, imparts significant thermodynamic stability. The parent compound exists in two tautomeric forms, 1H- and 2H-1,2,3-triazole, which can be in equilibrium.[4]

-

Inherent Electron-Deficiency: With three electronegative nitrogen atoms, the triazole ring is inherently electron-deficient. This "pyrrole-like" single nitrogen and two "pyridine-like" nitrogens create a net electron-withdrawing character, which influences the ring's reactivity and the acidity of its N-H proton.[5]

Modulation by the 4-Bromo Substituent: A Deep Dive

The introduction of a bromine atom at the C4 position dramatically amplifies the electron-deficient nature of the ring through a powerful combination of electronic effects.

Inductive vs. Resonance Effects

The net electronic influence of the bromine atom is a balance of two opposing forces:

-

Inductive Effect (-I): As a halogen, bromine is highly electronegative and exerts a strong electron-withdrawing effect through the sigma bond framework. This effect pulls electron density away from the triazole ring, further decreasing its electron density.

-

Resonance Effect (+M): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect is, however, significantly weaker than its inductive counterpart for halogens beyond the second period.

The dominance of the strong -I effect over the weak +M effect makes the bromo substituent a net electron-withdrawing group. When combined with the already electron-deficient triazole core, the this compound motif becomes a highly polarized and electron-poor system. This is a critical feature that dictates its chemical behavior. Structure-activity relationship studies have often found that electron-withdrawing groups like bromo can enhance the biological activity of heterocyclic compounds.[6]

Quantitative Electronic Influence: Hammett Constants

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) |

| Bromo (-Br) | 0.39 | 0.23 |

| Nitro (-NO₂) | 0.71 | 0.78 |

Data sourced from Hansch et al. (1991)[8]

The positive values for bromine confirm its electron-withdrawing character, which, when appended to the electron-deficient triazole ring, results in a moiety with a strong capacity to influence reaction centers and intermolecular interactions.

Impact on Acidity (pKa)

The powerful electron-withdrawing nature of the bromo-substituted triazole ring has a direct and predictable effect on the acidity of the N-H proton. The parent 1H-1,2,3-triazole has a pKa of approximately 9.4, making it weakly acidic.[3]

The 4-bromo substituent stabilizes the resulting conjugate base (the triazolide anion) by inductively pulling electron density away from the negatively charged ring. This stabilization lowers the energy of the conjugate base, thereby increasing the acidity of the parent molecule (i.e., lowering its pKa). This enhanced acidity is a key consideration in planning N-functionalization reactions, as it dictates the choice of base required for deprotonation.

Consequences for Molecular Interactions and Reactivity

The distinct electronic properties of this compound directly translate to its utility in drug design and synthesis. The electron-poor ring and its specific substituents create a unique pharmacophore capable of targeted interactions.[1]

Directing Biological Interactions

-

Hydrogen Bonding: The triazole ring is an excellent participant in hydrogen bonding. The two pyridine-like nitrogen atoms are effective hydrogen bond acceptors, while the now more acidic N-H proton is a stronger hydrogen bond donor.

-

Dipole Interactions: The significant polarization of the C-Br bond and the triazole ring creates a strong molecular dipole, facilitating favorable dipole-dipole interactions within a protein binding pocket.[9]

-

Halogen Bonding: The bromine atom itself can act as a halogen bond donor. This is a non-covalent interaction where the electropositive region on the outer side of the halogen (the σ-hole) interacts with a nucleophilic or electron-rich site, such as a carbonyl oxygen or an aromatic ring in a biological target.

The diagram below illustrates the key electronic effects and the resulting potential for intermolecular interactions, which are fundamental to the molecule's role as a pharmacophore.

Caption: Electronic effects and resulting intermolecular interactions.

A Versatile Synthetic Intermediate

The this compound is not just a pharmacophore but also a powerful synthetic building block.[10] Its reactivity is centered on the C-Br bond.

-

Cross-Coupling Reactions: The bromine atom serves as an excellent leaving group in a wide array of metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of diverse functionalities at the 4-position, enabling the rapid generation of compound libraries for screening. Common transformations include:

-

Suzuki Coupling: Introduction of aryl or vinyl groups.

-

Sonogashira Coupling: Introduction of alkyne groups.

-

Buchwald-Hartwig Amination: Introduction of nitrogen-based functional groups.

-

Stille Coupling: Introduction of organotin-derived groups.

-

This synthetic flexibility is paramount in drug discovery for optimizing lead compounds.[11]

Experimental Synthesis and Characterization

A robust understanding of a molecule's properties requires reliable methods for its synthesis and characterization.

Experimental Protocol: Synthesis via Regioselective Cycloaddition

One efficient method for synthesizing 4-bromo-1,2,3-triazoles involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) using a brominated alkyne precursor. This approach offers excellent control over regioselectivity.[4][12]

Objective: To synthesize 1-benzyl-4-bromo-1H-1,2,3-triazole.

Materials:

-

Bromo(phosphoryl)ethyne

-

Benzyl azide

-

Copper(I) iodide (CuI)

-

Potassium hydroxide (KOH)

-

Methanol (MeOH) / Water (H₂O)

-

Appropriate reaction vessel and stirring apparatus

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine bromo(phosphoryl)ethyne (1.0 equiv) and benzyl azide (1.1 equiv) in a solvent mixture of MeOH/H₂O.

-

Catalyst Addition: Add a catalytic amount of CuI (e.g., 5 mol%) to the stirring reaction mixture.

-

Base Promotion: Introduce KOH (2.0 equiv) to promote the one-shot dephosphorylation and cycloaddition.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 1-benzyl-4-bromo-1H-1,2,3-triazole.

This protocol provides a reliable route to the desired product with high regioselectivity, a key consideration in triazole synthesis.

The workflow for this synthesis is depicted below.

Caption: Synthetic workflow for 1-benzyl-4-bromo-1H-1,2,3-triazole.

Spectroscopic Fingerprints for Characterization

Unambiguous characterization is critical for confirming the structure of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The most diagnostic signal is the singlet corresponding to the C5-H proton, typically found in the downfield aromatic region (around 8.0 ppm). The absence of a signal for C4-H confirms substitution at this position.

-

¹³C NMR: The spectrum will show distinct signals for the two triazole carbons (C4 and C5). The C4 carbon, bonded to bromine, will be significantly shifted compared to the parent triazole.

-

-

Mass Spectrometry (MS): Mass spectrometry is particularly useful for confirming the presence of bromine. Due to the nearly equal natural abundance of its two stable isotopes (⁷⁹Br and ⁸¹Br), the molecular ion peak (M⁺) will appear as a characteristic pair of signals (M⁺ and M⁺+2) of roughly equal intensity.

-

Infrared (IR) Spectroscopy: The spectrum will show characteristic absorption bands for the N-H stretch (if unsubstituted on nitrogen, typically broad around 3100-3000 cm⁻¹) and C=N/N=N stretching vibrations within the aromatic ring.

Conclusion

The this compound ring is a deceptively simple scaffold with a rich and complex electronic character. The powerful inductive effect of the bromine atom, superimposed on the inherent electron-deficiency of the triazole core, creates a highly polarized and acidic system. These electronic properties are not mere theoretical curiosities; they are the very features that make this moiety a valuable asset for medicinal chemists. They govern the molecule's ability to engage in specific, high-affinity interactions with biological targets and provide a reactive handle for synthetic diversification. A thorough understanding of these electronic principles is therefore indispensable for any researcher aiming to leverage the full potential of this privileged heterocyclic system in the development of next-generation therapeutics.

References

- 1. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Effects of Electron-Withdrawing Strengths of the Substituents on the Properties of 4-(Carbazolyl-R-benzoyl)-5-CF3-1H-1,2,3-triazole Derivatives as Blue Emitters for Doping-Free Electroluminescence Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 9. researchgate.net [researchgate.net]

- 10. chemscene.com [chemscene.com]

- 11. Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1,2,3-Triazole synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 4-bromo-1H-1,2,3-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 4-bromo-1H-1,2,3-triazole. As a crucial building block in medicinal chemistry and materials science, a thorough understanding of its thermal behavior is paramount for safe handling, process development, and predicting the shelf-life of related compounds. This document synthesizes theoretical knowledge with practical, field-proven methodologies for thermal analysis. It delves into the predicted decomposition pathways based on computational studies of the 1,2,3-triazole core, outlines potential thermal hazards, and provides detailed experimental protocols for Differential Scanning Calorimetry (TGA) and Thermogravimetric Analysis (TGA) to empower researchers in their own investigations.

Introduction: The Significance of this compound

The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry, renowned for its role as a bioisostere and its formation via the highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. The introduction of a bromine atom at the 4-position of the 1H-1,2,3-triazole ring creates a versatile intermediate, this compound. This functional handle opens up a vast chemical space for further elaboration through cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and materials science applications.

However, the inherent high nitrogen content and the presence of a relatively labile C-Br bond raise important questions about the compound's thermal stability. Energetic materials are often nitrogen-rich, and halogenated organics can exhibit complex decomposition behaviors. Therefore, a detailed understanding of the thermal properties of this compound is not merely academic but a critical safety and quality consideration.

Predicted Thermal Behavior and Decomposition Pathways

While specific, publicly available experimental data on the thermal decomposition of this compound is limited, we can infer its likely behavior from computational studies on the parent 1,2,3-triazole ring and related energetic materials.

Theoretical Decomposition Onset

Computational studies suggest that the initial step in the thermal decomposition of 1H-1,2,3-triazole is ring opening, which has a lower energy barrier than proton transfer, the primary decomposition pathway for the more stable 1,2,4-triazole isomer.[1][2] The presence of the electron-withdrawing bromine atom at the 4-position is expected to influence the electron density of the triazole ring, potentially lowering the activation energy for decomposition compared to the unsubstituted parent compound.

Postulated Decomposition Mechanism

The decomposition of this compound is hypothesized to proceed through a multi-step pathway initiated by the cleavage of the weakest bonds within the molecule. The primary proposed pathways are:

-

N-N Bond Cleavage and Ring Opening: The N2-N3 bond is often the most labile in the 1,2,3-triazole ring. Its cleavage would lead to a diradical intermediate that can undergo further rearrangement and fragmentation.

-

C-Br Bond Homolysis: The carbon-bromine bond is also a potential point of initial cleavage, especially at elevated temperatures, leading to the formation of a triazolyl radical and a bromine radical.

Following initial ring opening or C-Br bond cleavage, a cascade of reactions is expected, leading to the formation of various gaseous products. Based on the elemental composition of this compound (C₂H₂BrN₃), the expected decomposition products include:

-

Nitrogen Gas (N₂): The formation of highly stable dinitrogen is a strong thermodynamic driving force for the decomposition of many nitrogen-rich compounds.

-

Hydrogen Bromide (HBr): A corrosive and toxic gas.

-

Various Carbon-Nitrogen Fragments: Such as hydrogen cyanide (HCN) and other nitriles.

-

Solid Residue: A carbonaceous char may also be formed, particularly under inert atmospheres.

The following diagram illustrates the potential initial steps of the decomposition pathway.

Caption: Postulated initial decomposition pathways for this compound.

Thermal Hazard Analysis

Given its molecular structure, this compound should be handled with an awareness of its potential thermal hazards.

Safety Data Sheet (SDS) Information

Safety data sheets for this compound and its derivatives typically include the following hazard statements:

-

Harmful if swallowed.[3]

-

Causes skin irritation.[3]

-

Causes serious eye irritation.[3]

-

May cause respiratory irritation.[3]

While these highlight general toxicity and irritancy, they do not specifically address thermal instability. The absence of explicit warnings about explosive properties does not preclude the possibility of rapid decomposition under certain conditions (e.g., confinement, presence of contaminants).

Considerations for Safe Handling and Storage

-

Storage: The compound should be stored in a cool, dry, well-ventilated area, away from heat sources and incompatible materials.[4]

-

Handling: When handling this compound, especially during heating, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All heating operations should be conducted in a fume hood.

-

Scale-up: Caution should be exercised when scaling up reactions involving this compound. A thorough thermal hazard assessment, including calorimetric studies, is strongly recommended before proceeding to larger scales.

Experimental Methodologies for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is essential. The two most fundamental and informative methods are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the final residue.

Detailed Experimental Protocol for TGA:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan (typically platinum or alumina).

-

Tare the balance with the empty sample pan.

-

-

Sample Preparation:

-

Accurately weigh 3-5 mg of this compound into the tared sample pan.

-

Record the exact mass.

-

-

Experimental Parameters:

-

Purge Gas: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 500 °C (or a higher temperature if decomposition is not complete) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.

-

Identify the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG).

-

Quantify the mass loss at each decomposition step and the final residual mass.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Detailed Experimental Protocol for DSC:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use an empty, hermetically sealed aluminum pan as the reference.

-

-

Sample Preparation:

-

Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.

-

Hermetically seal the pan to contain any volatile decomposition products and prevent interaction with the atmosphere.

-

-

Experimental Parameters:

-

Purge Gas: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to a temperature beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each thermal event.

-

The following diagram illustrates a typical workflow for the thermal analysis of a chemical compound.

Caption: A typical workflow for thermal analysis using TGA and DSC.

Synthesis and Handling of this compound

A robust understanding of the synthesis of this compound is essential for ensuring high purity of the starting material for thermal analysis, as impurities can significantly affect the results.

Common Synthetic Routes

Several methods have been reported for the synthesis of 4-bromo-1H-1,2,3-triazoles. A common approach involves the bromination of 1H-1,2,3-triazole. Another facile route involves the cycloaddition of bromoalkynes with an azide source.[5][6] It is crucial to purify the product thoroughly, for example by recrystallization or column chromatography, to remove any residual starting materials or catalysts that could interfere with thermal analysis.

Conclusion and Future Outlook

This compound is a valuable building block with significant potential in drug discovery and materials science. While its thermal stability has not been extensively documented in the literature, theoretical considerations suggest that it is likely to decompose at elevated temperatures via ring-opening and C-Br bond cleavage. A comprehensive thermal hazard assessment using techniques such as TGA and DSC is essential for its safe handling and for ensuring the stability of any derived products. The detailed protocols provided in this guide offer a solid foundation for researchers to conduct their own investigations into the thermal properties of this important compound and its derivatives. Future work should focus on obtaining precise experimental data for this compound to validate the theoretical predictions and to construct a more complete and quantitative picture of its thermal behavior.

References

Unlocking Molecular Diversity: A Guide to the Strategic Reactivity of the C-Br Bond in 4-bromo-1H-1,2,3-triazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole moiety, a cornerstone of modern medicinal chemistry and materials science, owes much of its prevalence to the advent of "click chemistry."[1][2] Among the various synthons available, 4-bromo-1H-1,2,3-triazole has emerged as an exceptionally versatile and powerful building block. Its strategic importance lies in the C-Br bond at the 4-position, which serves as a highly reactive and adaptable handle for introducing a wide array of functional groups through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the C-Br bond's reactivity, focusing on the mechanistic principles, field-proven experimental protocols, and strategic applications of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. By explaining the causality behind experimental choices and providing self-validating, detailed methodologies, this document serves as a practical resource for researchers aiming to leverage this key intermediate for the rapid assembly of complex molecular architectures.

Introduction: The Strategic Value of this compound

The 1,2,3-triazole ring is a privileged scaffold in drug discovery, prized for its metabolic stability, capacity for hydrogen bonding, and its role as a bioisosteric replacement for other functional groups.[1][3] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a near-perfect method for its synthesis, offering high yields and regioselectivity.[2][4]

While the CuAAC reaction excels at creating 1,4-disubstituted triazoles, the functionalization of the triazole core itself is crucial for fine-tuning molecular properties. This is where this compound (CAS 40964-56-5) becomes indispensable.[5][6] The carbon-bromine bond is sufficiently labile to participate in a suite of palladium-catalyzed cross-coupling reactions, yet stable enough to be carried through multi-step syntheses. This unique reactivity profile allows it to act as a linchpin, connecting diverse molecular fragments with high precision.

This guide focuses on the three most impactful transformations of the C4-Br bond, which are fundamental to modern synthetic chemistry.[7][8][9]

Synthesis of the this compound Core

The accessibility of this key starting material is paramount to its widespread use. Several efficient synthetic routes have been established. One common approach involves the regioselective copper-catalyzed cycloaddition between an azide and a bromo-alkyne derivative.[10] Another facile route involves the direct halogenation of a pre-formed 1,2,3-triazole ring, which can be achieved in good yields without the need for protecting groups on the triazole NH.[11] The availability of these methods ensures that this compound is a readily prepared building block for subsequent functionalization.[11]

Core Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse of modern organic synthesis, palladium-catalyzed cross-coupling, is the primary avenue for functionalizing the C4-Br bond.[7][12] The general mechanism for these reactions follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[13][14][15]

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating C-C bonds, coupling the 4-bromo-1,2,3-triazole with a wide range of aryl- or vinyl-boronic acids or esters.[16] This reaction is foundational for synthesizing biaryl structures commonly found in pharmaceuticals and organic electronics.[17][18][19]

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required. Pd(PPh₃)₄ can be used directly, or a Pd(II) precursor like Pd(OAc)₂ is used, which is reduced in situ.

-

Ligand: Triphenylphosphine (PPh₃) is a standard ligand, but for more challenging couplings (e.g., with sterically hindered partners or less reactive aryl chlorides), bulky, electron-rich biarylphosphine ligands are superior as they accelerate the rate-limiting reductive elimination step.

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[16]

-

Solvent: A mixture of an organic solvent (like toluene, dioxane, or DMF) and water is common, as water aids in dissolving the inorganic base and facilitating the formation of the active boronate.[17][20]

Data Summary: Suzuki-Miyaura Coupling Conditions

| Entry | Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O/EtOH | 130 | >90 |

| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (5) | K₂CO₃ (3) | THF/H₂O | 85 | ~85 |

| 3 | Naphthalene-1-boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (10) | Toluene/H₂O/EtOH | 130 | Good |

Data synthesized from representative literature procedures.[17][18][21]

Experimental Protocol: Suzuki-Miyaura Coupling

-

Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).

-

Reagent Addition: Add the arylboronic acid (1.2–1.5 equiv), potassium carbonate (3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Solvent Addition: Add the solvent system (e.g., a 3:1 mixture of THF:H₂O, to a concentration of ~0.1 M).[17]

-

Inert Atmosphere: Seal the vessel and purge with nitrogen or argon gas for 5-10 minutes.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) and stir vigorously for the specified time (typically 4–12 hours), monitoring by TLC or LC-MS.[17]

-

Workup: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate or Et₂O).[17]

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1,4-disubstituted 1,2,3-triazole.

Sonogashira Coupling: Accessing C(sp²)–C(sp) Bonds

The Sonogashira coupling provides a powerful method for installing alkyne functionalities onto the triazole core, forming conjugated enynes or arylalkynes.[22][23] This reaction is critical for synthesizing molecular wires, functional dyes, and complex natural products. The reaction is distinguished by its use of a dual catalytic system.[23]

Causality Behind Experimental Choices:

-

Palladium Catalyst: As with other cross-couplings, a Pd(0) species facilitates the oxidative addition of the C-Br bond.

-

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate.[22][24] This species is much more reactive and readily undergoes transmetalation with the palladium complex, significantly lowering the required reaction temperature compared to copper-free variants.

-

Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent and neutralizes the HBr byproduct formed during the reaction.

-

Ligand: Phosphine ligands like PPh₃ stabilize the palladium catalyst.

Experimental Protocol: Sonogashira Coupling

-

Vessel Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 equiv) in a suitable solvent such as THF or DMF.

-

Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), a phosphine ligand if needed (e.g., PPh₃, 2 mol%), and the copper(I) iodide co-catalyst (1 mol%).[25]

-

Reagent Addition: Add the amine base (e.g., Et₃N, 2.0 equiv) followed by the terminal alkyne (1.1 equiv) via syringe.

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by silica gel chromatography to obtain the 4-alkynyl-1,2,3-triazole.

Caption: Standard experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination: Constructing C(sp²)–N Bonds

The Buchwald-Hartwig amination is a transformative reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[13][14] This reaction couples the 4-bromo-1,2,3-triazole with a vast range of primary and secondary amines, amides, and other N-nucleophiles.[26][27]

Causality Behind Experimental Choices:

-

Catalyst & Ligand: This reaction is highly sensitive to the choice of ligand.[28] The oxidative addition of the C-Br bond is often straightforward, but the C-N reductive elimination can be challenging. Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BINAP) are critical.[28] They promote the formation of a three-coordinate palladium intermediate, which undergoes reductive elimination much faster, preventing catalyst decomposition and byproduct formation.[13]

-

Base: A strong, non-nucleophilic base is required to deprotonate the amine, generating the active amide nucleophile. Sodium tert-butoxide (NaOtBu) is the most common choice, although others like LHMDS or Cs₂CO₃ can also be effective.[26][28]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.

Experimental Protocol: Buchwald-Hartwig Amination

-

Glovebox Setup: Inside a nitrogen-filled glovebox, charge an oven-dried vial with a stir bar.

-

Reagent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the appropriate phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

-

Reactant Addition: Add the this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene, to ~0.2 M concentration), seal the vial with a Teflon-lined cap.

-

Reaction: Remove the vial from the glovebox and heat in an oil bath or heating block to the required temperature (typically 80–110 °C) with vigorous stirring for 12–24 hours.

-

Workup: After cooling, pass the reaction mixture through a short plug of Celite, eluting with ethyl acetate.

-

Purification: Concentrate the filtrate and purify the residue by flash column chromatography to yield the 4-amino-1,2,3-triazole product.

Applications in Drug Discovery and Materials Science

The ability to rapidly diversify the 4-position of the 1,2,3-triazole core is a powerful tool for structure-activity relationship (SAR) studies. For example, installing different aryl groups via Suzuki coupling can probe key hydrophobic or π-stacking interactions in a protein's active site.[29] Buchwald-Hartwig amination allows for the introduction of amine functionalities that can serve as hydrogen bond donors or acceptors, or as handles for further derivatization. Sonogashira coupling enables the creation of rigid, linear structures used in the development of molecular probes and functional materials.

Caption: Key functionalization pathways from this compound.

Conclusion